![molecular formula C21H44O4Si2 B008892 Bis[tert-butyl(dimethyl)silyl] azelaate CAS No. 104255-97-2](/img/structure/B8892.png)
Bis[tert-butyl(dimethyl)silyl] azelaate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Bis[tert-butyl(dimethyl)silyl] azelaate is a chemical compound with the molecular formula C28H58O2Si2. It is commonly used in scientific research as a reagent in organic synthesis.
Wirkmechanismus
Bis[tert-butyl(dimethyl)silyl] azelaate works by reacting with hydroxyl groups in organic compounds to form a silyl ether. This reaction protects the hydroxyl group from further reactions during chemical reactions. The silyl ether can be removed by the addition of an acid, which regenerates the original hydroxyl group.
Biochemische Und Physiologische Effekte
Bis[tert-butyl(dimethyl)silyl] azelaate does not have any known biochemical or physiological effects. It is used solely as a reagent in organic synthesis.
Vorteile Und Einschränkungen Für Laborexperimente
Bis[tert-butyl(dimethyl)silyl] azelaate has several advantages for lab experiments. It is a stable compound that can be easily stored and transported. It is also easy to handle and has a low toxicity. However, it has some limitations as well. It is not soluble in water, which limits its use in aqueous reactions. It also requires the use of an acid to remove the silyl ether, which can be an additional step in the synthesis process.
Zukünftige Richtungen
There are several future directions for the use of Bis[tert-butyl(dimethyl)silyl] azelaate in scientific research. One area of interest is the development of new synthetic routes that use this reagent. Another area of interest is the use of Bis[tert-butyl(dimethyl)silyl] azelaate in the synthesis of new compounds with potential biological activity. Additionally, there is interest in using this reagent in the development of new materials with unique properties. Overall, Bis[tert-butyl(dimethyl)silyl] azelaate has the potential to be a valuable tool in organic synthesis and scientific research.
Synthesemethoden
Bis[tert-butyl(dimethyl)silyl] azelaate can be synthesized by reacting azelaic acid with tert-butyl(dimethyl)silyl chloride in the presence of a base. The reaction yields the desired compound as a colorless liquid.
Wissenschaftliche Forschungsanwendungen
Bis[tert-butyl(dimethyl)silyl] azelaate is commonly used as a reagent in organic synthesis. It is used to protect hydroxyl groups in organic compounds during chemical reactions. This reagent is also used in the synthesis of various organic compounds such as esters, amides, and carboxylic acids.
Eigenschaften
CAS-Nummer |
104255-97-2 |
|---|---|
Produktname |
Bis[tert-butyl(dimethyl)silyl] azelaate |
Molekularformel |
C21H44O4Si2 |
Molekulargewicht |
416.7 g/mol |
IUPAC-Name |
bis[tert-butyl(dimethyl)silyl] nonanedioate |
InChI |
InChI=1S/C21H44O4Si2/c1-20(2,3)26(7,8)24-18(22)16-14-12-11-13-15-17-19(23)25-27(9,10)21(4,5)6/h11-17H2,1-10H3 |
InChI-Schlüssel |
VVOJIMXLEIRYGX-UHFFFAOYSA-N |
SMILES |
CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCC(=O)O[Si](C)(C)C(C)(C)C |
Kanonische SMILES |
CC(C)(C)[Si](C)(C)OC(=O)CCCCCCCC(=O)O[Si](C)(C)C(C)(C)C |
Synonyme |
Nonanedioic acid, bis(tert-butyldimethylsilyl) ester |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



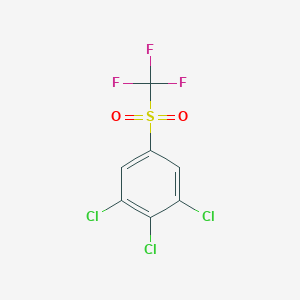
![7-(furan-2-ylmethyl)-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B8814.png)
![Benzyl N-[1-[[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(naphthalen-2-ylamino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamate;hydrochloride](/img/structure/B8819.png)
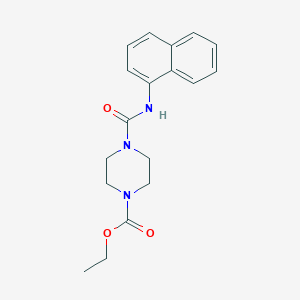
![5-methoxythiazolo[5,4-b]pyridine-2(1H)-thione](/img/structure/B8823.png)
![4-formyl-[(2-propynyl)]-1H-pyrrole-2-carbonitrile](/img/structure/B8825.png)



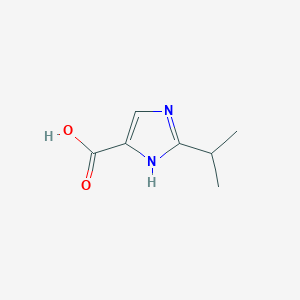
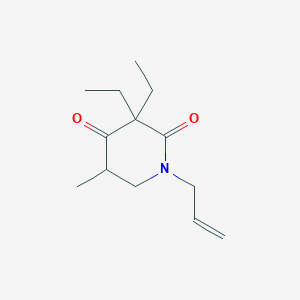
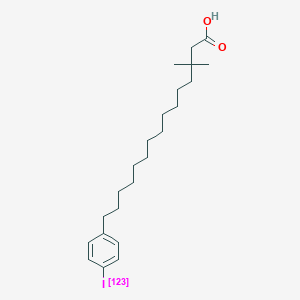

![Carbamic acid, [1-(fluoromethyl)-4-hydroxy-2-butenyl]-, 1,1-dimethylethyl ester,](/img/structure/B8847.png)